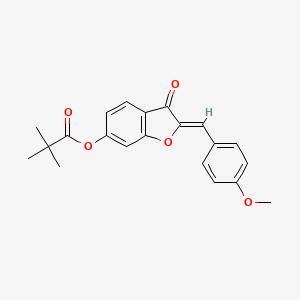

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

Descripción

(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a synthetic aurone analog characterized by a benzofuran-3(2H)-one core substituted with a 4-methoxybenzylidene group at the C2 position and a pivalate (2,2-dimethylpropanoyl) ester at the C6 position. Aurones, a subclass of flavonoids, are structurally defined by their (Z)-configured benzylidene-benzofuranone scaffold. This compound’s design leverages the pivalate ester to enhance metabolic stability and bioavailability compared to free phenolic derivatives, a strategy observed in prodrug development (e.g., compound 6 in ).

Propiedades

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2,3)20(23)25-15-9-10-16-17(12-15)26-18(19(16)22)11-13-5-7-14(24-4)8-6-13/h5-12H,1-4H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFABMUPEJXHTJP-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₉H₁₆O₅

- Molecular Weight: 320.33 g/mol

- CAS Number: 614-16-4

The presence of the methoxy group and the benzofuran moiety suggests potential interactions with biological targets, particularly in cancer pathways.

Anticancer Potential

Recent studies have demonstrated that compounds similar to (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, a study on related benzofuran derivatives reported IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, indicating strong antiproliferative activity compared to doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μmol/mL) | Reference |

|---|---|---|---|

| (Z)-2-(4-methoxybenzylidene)-3-oxo... | A-549 | 0.04 | |

| 4,9-Dimethoxy-5-substituted furo... | HCT-116 | 0.06 | |

| Benzofuran derivative X | MCF7 | 0.05 |

The mechanism through which (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate exerts its effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating the expression of BAX and Bcl-2 proteins, leading to increased caspase activity .

Study on VEGFR-2 Inhibition

A notable study focused on the design and synthesis of thiazolidine derivatives targeting VEGFR-2, which are structurally similar to our compound of interest. The study found that these derivatives could inhibit VEGFR-2 with an IC50 value as low as 0.081 μM and significantly induce apoptosis in HT-29 cells . This suggests that (Z)-2-(4-methoxybenzylidene)-3-oxo... may have similar mechanisms that warrant further investigation.

Cytotoxicity Assessment

Another research effort assessed the cytotoxicity of various benzofuran derivatives against multiple tumor cell lines, including A-549 and MCF7. The results indicated that compounds with similar structural features exhibited promising cytotoxic effects, reinforcing the potential for (Z)-2-(4-methoxybenzylidene)-3-oxo... in therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to analogs with variations in the benzylidene substituent, ester group, and biological activity (Table 1). Key structural and functional distinctions are discussed below.

Table 1: Structural and Functional Comparison of Aurone Analogs

Key Observations

Diethylcarbamate analogs (e.g., 9d, ) prioritize solubility but may exhibit shorter half-lives due to esterase susceptibility.

Benzylidene Substituent Effects :

- Electron-donating groups (e.g., 4-methoxy in the target) may enhance electron density at the benzylidene moiety, influencing π-π stacking in tubulin binding (as seen in 5a ’s SAR).

- Electron-withdrawing groups (e.g., 4-nitro in 9k ) could alter redox properties or binding kinetics.

Synthetic Efficiency :

- Pivalate introduction (e.g., 6 ) achieves high yields (~83%) via pivaloyl chloride under mild conditions, suggesting scalability for the target compound.

- Diethylcarbamate analogs require carbamoyl chloride intermediates, complicating purification ().

Biological Activity: While the target compound’s activity is uncharacterized, 5a () demonstrates low-nanomolar potency in prostate cancer models via colchicine-site tubulin inhibition. Substitution at C6 (e.g., pivalate vs. acetonitrile) may modulate target engagement or toxicity.

Research Implications and Gaps

- Pharmacological Profiling : The target compound requires in vitro tubulin polymerization assays and cytotoxicity screening (e.g., against PC-3 cells) to benchmark against 5a .

- SAR Expansion : Comparative studies with 9k and 6 could clarify the role of ester groups in pharmacokinetics.

- Synthetic Optimization : ’s methodology provides a validated route for pivalate synthesis, applicable to scale-up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.